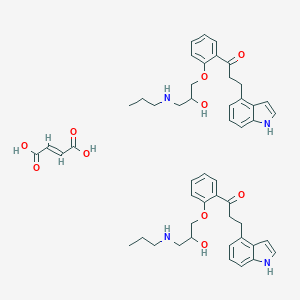
1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indol-4-yl)-, (E)-2-butenedioate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "KI-696" and belongs to the class of indole-based compounds. In
Mechanism of Action
KI-696 exerts its therapeutic effects by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes such as cell proliferation, apoptosis, and inflammation. By inhibiting the activity of GSK-3β, KI-696 can prevent the growth of cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
KI-696 has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. It has also been found to reduce the production of inflammatory cytokines, leading to a decrease in inflammation. Additionally, KI-696 has been found to protect neurons from oxidative stress and inflammation, leading to a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using KI-696 in lab experiments is its specificity for GSK-3β inhibition. This allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, KI-696 has been found to have low toxicity in animal studies, making it a potentially safe treatment option. However, one limitation of using KI-696 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on KI-696. One area of research could be investigating its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further research could be conducted to explore its potential use in treating other inflammatory diseases beyond cancer. Finally, more research could be conducted to investigate its potential use in treating neurodegenerative diseases, particularly in animal models.
Synthesis Methods
The synthesis of KI-696 involves the reaction of 1-(2-bromoacetyl)-3-(1H-indol-4-yl)urea with 2-(2-hydroxy-3-(propylamino)propoxy)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-butanedioic acid to form KI-696.
Scientific Research Applications
KI-696 has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. Additionally, KI-696 has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
109947-21-9 |
|---|---|
Product Name |
1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate |
Molecular Formula |
C50H60N4O10 |
Molecular Weight |
877 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(1H-indol-4-yl)propan-1-one |
InChI |
InChI=1S/2C23H28N2O3.C4H4O4/c2*1-2-13-24-15-18(26)16-28-23-9-4-3-7-20(23)22(27)11-10-17-6-5-8-21-19(17)12-14-25-21;5-3(6)1-2-4(7)8/h2*3-9,12,14,18,24-26H,2,10-11,13,15-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
LEHREMZJOFLRFF-WXXKFALUSA-N |
Isomeric SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
synonyms |
1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate (2:1) (salt) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B34027.png)


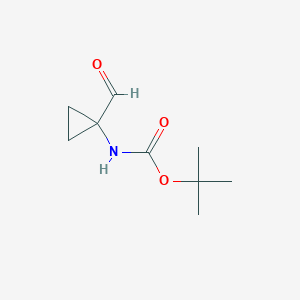
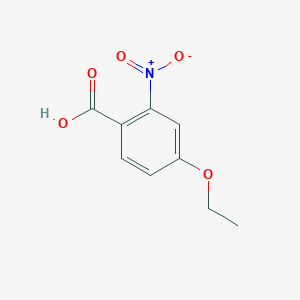


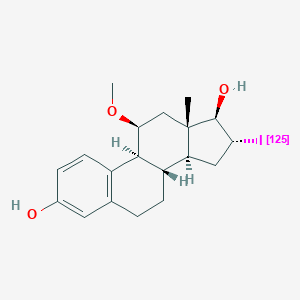

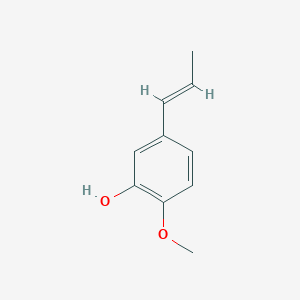
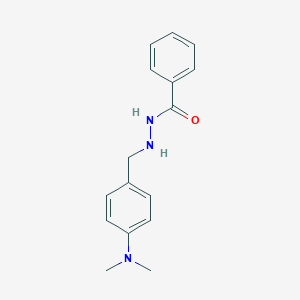
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)
